molecular formula C10H9BrN2 B14365876 3-Bromo-2-[methyl(phenyl)amino]prop-2-enenitrile CAS No. 93699-27-5

3-Bromo-2-[methyl(phenyl)amino]prop-2-enenitrile

Cat. No.: B14365876
CAS No.: 93699-27-5
M. Wt: 237.10 g/mol
InChI Key: GUCHDPIQJYFNNB-UHFFFAOYSA-N
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Description

3-Bromo-2-[methyl(phenyl)amino]prop-2-enenitrile is an organic compound that features a bromine atom, a nitrile group, and a methyl(phenyl)amino group attached to a prop-2-enenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-[methyl(phenyl)amino]prop-2-enenitrile with bromine under controlled conditions to achieve the desired brominated product .

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-2-[methyl(phenyl)amino]prop-2-enenitrile may involve large-scale bromination processes using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with careful control of temperature and reaction time to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 3-Bromo-2-[methyl(phenyl)amino]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function .

Properties

CAS No.

93699-27-5

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

3-bromo-2-(N-methylanilino)prop-2-enenitrile

InChI

InChI=1S/C10H9BrN2/c1-13(10(7-11)8-12)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

GUCHDPIQJYFNNB-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=CBr)C#N

Origin of Product

United States

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